2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18255240
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4O |
|---|---|
| Molecular Weight | 156.19 g/mol |
| IUPAC Name | 2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H12N4O/c1-2-10-6(5(7)3-11)8-4-9-10/h4-5,11H,2-3,7H2,1H3 |
| Standard InChI Key | RQQULDLGWAVFCG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC=N1)C(CO)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure comprises a 1,2,4-triazole ring substituted at the 5-position with an ethyl group (-CH₂CH₃) and at the 2-position with a 2-aminoethanol moiety (-CH(NH₂)CH₂OH) . Key features include:
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to electronic stability and hydrogen-bonding capacity.
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Ethyl group: Enhances lipophilicity, potentially influencing membrane permeability in biological systems.
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2-Aminoethanol side chain: Introduces both hydroxyl (-OH) and primary amine (-NH₂) functional groups, enabling participation in acid-base reactions and hydrogen bonding .
Table 1: Structural identifiers of 2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol | |
| Canonical SMILES | CCN1C(=NC=N1)C(CO)N | |
| InChI Key | RQQULDLGWAVFCG-UHFFFAOYSA-N | |
| PubChem CID | 62696252 |
Isomeric Considerations
A structurally similar isomer, 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS: 1782855-57-5), shares the same molecular formula but differs in triazole ring substitution (1,2,3-triazole vs. 1,2,4-triazole) . This distinction critically impacts electronic properties and reactivity, as 1,2,4-triazoles exhibit greater thermal stability and metabolic resistance compared to 1,2,3-triazoles .
Synthesis and Manufacturing Approaches
Reported Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous triazole derivatives are typically synthesized via:
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Cycloaddition reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
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N-alkylation: Introduction of the ethyl group using ethyl halides or sulfonates under basic conditions.
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Amination: Functionalization with ethanolamine via nucleophilic substitution or reductive amination .
Hypothetical Synthesis Pathway:
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Step 1: Synthesis of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde via cycloaddition.
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Step 2: Condensation with nitromethane to form β-nitro alcohol intermediate.
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Step 3: Reduction of the nitro group to amine using hydrogenation or catalytic methods .
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution on the triazole ring requires precise control of reaction conditions .
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Amino group stability: The primary amine may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 156.19 g/mol | |
| LogP (Predicted) | -0.82 (Indicating moderate hydrophilicity) | |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) |
Spectroscopic Characteristics
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